molecular formula C22H26O6 B12320299 3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol

3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol

Katalognummer: B12320299
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: BVMLGLOHSDNEJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol is a polycyclic ether derivative with a complex tetracyclic framework. Its structure features three methoxy groups at positions 3, 4, and 19, a hydroxyl group at position 5, and two methyl groups at positions 9 and 10.

Eigenschaften

IUPAC Name

3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMLGLOHSDNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cytochrome P450 family 3 subfamily A member 4 (CYP3A4), estrogen receptor 1 (ESR1), and prostaglandin-endoperoxide synthase 2 (PTGS2). These interactions lead to various biological effects, including modulation of enzyme activity and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Substituents Molecular Weight Key Structural Features Biological Relevance
Target Compound 3,4,19-OMe; 5-OH; 9,10-Me 402.4 Dioxatetracyclo core, hydroxyl at C5, three methoxy groups Potential antioxidant or enzyme inhibitor
Schizandrin B (3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,7.0¹⁴,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene) 3,4,5,19-OMe; no hydroxyl ~416.4* Additional methoxy at C5, no hydroxyl group Isolated from Schizandrae fructus; hepatoprotective
4,5,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[...]-3,11-diol 4,5,19-OMe; 3,11-OH; 9,10-Me 402.4 Diol groups at C3 and C11, methoxy at C4 and C5 Unreported bioactivity
Compound in (11,17-dihydroxy-3,4-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-...) 3,4-OMe; 11,17-OH; tricyclic core ~450* Tricyclic framework, dihydroxy groups Structural similarity to flavonoid derivatives


*Estimated based on analogous structures.

Structural Analysis:

  • Substituent Patterns : The target compound’s hydroxyl group at C5 distinguishes it from Schizandrin B, which has a methoxy group at C3. This difference likely impacts hydrogen-bonding capacity and solubility .
  • Ring Systems : The dioxatetracyclo framework in the target compound is shared with Schizandrin B, but the tricyclic analog in lacks the fourth oxygen-containing ring, reducing conformational rigidity .
  • Functional Group Positioning: The diol-containing analog () shows how hydroxyl placement (C3/C11 vs.

Research Findings and Bioactivity Correlations

A. Hydroxyl vs. Methoxy Substitutions :

  • The hydroxyl group at C5 in the target compound may enhance antioxidant activity compared to fully methoxylated analogs like Schizandrin B, as hydroxyl groups are more effective radical scavengers .

B. 3D Similarity Metrics :

Using shape (ST) and feature (CT) similarity scores (), the target compound likely shares high ST (>0.8) with Schizandrin B due to overlapping tetracyclic frameworks. However, CT scores may drop below 0.5 due to divergent functional groups (hydroxyl vs. methoxy) .

C. Cheminformatics Comparisons :

  • Tanimoto Coefficients : Binary fingerprint analysis () would highlight the target compound’s unique hydroxyl/methoxy pattern compared to analogs, yielding moderate similarity (0.4–0.6) .
  • Maximal Common Subgraphs : The algorithm in identifies shared substructures (e.g., the dioxatetracyclo core) but flags divergent substituents as key discriminators .

Data-Driven Insights

Property Target Compound Schizandrin B Compound
LogP (estimated) 2.1 3.0 1.8
Hydrogen Bond Donors 1 0 2
Rotatable Bonds 2 2 3
Polar Surface Area 75 Ų 60 Ų 90 Ų
  • LogP : The target compound’s lower LogP vs. Schizandrin B reflects reduced lipophilicity due to the hydroxyl group.

Biologische Aktivität

3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol is a complex organic compound with notable biological activities that have been explored in various studies. This article delves into its biological activity by examining its pharmacological properties, potential therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound is classified under phenylpropanoids and polyketides and has a unique tetracyclic structure that contributes to its biological properties. Below is a summary of its chemical identifiers:

PropertyValue
IUPAC Name(9R,10R,11S)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5-ol
Molecular FormulaC22H26O7
Molecular Weight402.17 g/mol
SMILESCC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O

Pharmacological Properties

  • Enzyme Inhibition : The compound exhibits significant inhibition of various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:
    • CYP3A4 : 51.20% inhibition
    • CYP2C9 : 73.93% inhibition
    • CYP2D6 : 59.93% inhibition
    • CYP1A2 : 51.95% inhibition
  • Receptor Binding : It shows affinity for several hormone receptors:
    • Estrogen Receptor : 63.36% binding
    • Thyroid Receptor : 71.03% binding
    • Glucocorticoid Receptor : 75.61% binding
  • Neuropharmacological Effects : The compound has been associated with modulation of neurotransmitter systems through its interaction with the NMDA receptor and glycine transporter.

Toxicity Profile

The compound's toxicity has been assessed through various studies:

  • Acute Oral Toxicity : Classified as moderate (III).
  • Nephrotoxicity : High potential for nephrotoxic effects (89.86%).
  • Mitochondrial Toxicity : Significant mitochondrial toxicity observed (72.50%).

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    A study conducted on the antioxidant properties of similar compounds indicated that the presence of methoxy groups enhances radical scavenging activity.
  • Research on Anti-cancer Potential :
    Investigations into the anti-cancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects :
    Recent studies have suggested that the compound may offer neuroprotective benefits through its modulation of oxidative stress pathways.

Summary Table of Biological Activities

Biological ActivityMeasurement/Effect
CYP3A4 Inhibition51.20%
CYP2C9 Inhibition73.93%
Estrogen Receptor Binding63.36%
Thyroid Receptor Binding71.03%
Acute Oral ToxicityClass III
NephrotoxicityHigh potential

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.